molecular formula C14H18O4 B1670631 Diisopropyl phthalate CAS No. 605-45-8

Diisopropyl phthalate

Cat. No.: B1670631
CAS No.: 605-45-8
M. Wt: 250.29 g/mol
InChI Key: QWDBCIAVABMJPP-UHFFFAOYSA-N
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Description

Diisopropyl phthalate is a chemical compound with the molecular formula C14H18O4. It is an ester of phthalic acid and isopropanol. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid that is relatively stable and has a low volatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl phthalate is synthesized through the esterification of phthalic anhydride with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Phthalic anhydride+2IsopropanolDiisopropyl phthalate+Water\text{Phthalic anhydride} + 2 \text{Isopropanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+2Isopropanol→Diisopropyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. The reactants, phthalic anhydride and isopropanol, are fed into a reactor where they are heated in the presence of an acid catalyst. The reaction mixture is then distilled to separate the this compound from the by-products, such as water and unreacted isopropanol. The final product is purified through further distillation or other purification techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Diisopropyl phthalate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and isopropanol.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different phthalate esters.

    Oxidation: Under strong oxidative conditions, this compound can be oxidized to form phthalic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Hydrolysis: Phthalic acid and isopropanol.

    Transesterification: Different phthalate esters and isopropanol.

    Oxidation: Phthalic acid.

Scientific Research Applications

Diisopropyl phthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.

    Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of diisopropyl phthalate primarily involves its role as a plasticizer. By integrating into the polymer matrix, it reduces the intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. In biological systems, this compound can interact with nuclear receptors, such as peroxisome proliferator-activated receptors, potentially leading to endocrine-disrupting effects.

Comparison with Similar Compounds

Diisopropyl phthalate is part of a larger family of phthalate esters, which includes compounds such as diethyl phthalate, dibutyl phthalate, and diisononyl phthalate. Compared to these similar compounds, this compound has unique properties that make it suitable for specific applications:

    Diethyl Phthalate: Lower molecular weight and used in personal care products.

    Dibutyl Phthalate: Used in nail polish and other cosmetics.

    Diisononyl Phthalate: Higher molecular weight and used in more durable plastic products.

This compound’s balance of molecular weight and flexibility makes it particularly useful in applications requiring moderate flexibility and durability.

Properties

IUPAC Name

dipropan-2-yl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDBCIAVABMJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040731
Record name Diisopropyl phthalate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

605-45-8
Record name Diisopropyl phthalate
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Record name Diisopropyl phthalate
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Record name DIISOPROPYL PHTHALATE
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylethyl) ester
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Record name Diisopropyl phthalate
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Record name Diisopropyl phthalate
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Record name DI-I-PROPYL PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Diisopropyl phthalate?

A1: this compound is primarily used as a plasticizer in various industries. [] It is commonly found in plastic food packaging materials such as polyvinyl chloride, polyvinylidene chloride, polystyrene, and polycarbonate. [] It is also employed as a stationary liquid in gas chromatography. []

Q2: How can this compound be detected and quantified?

A2: Several analytical techniques are employed for the detection and quantification of this compound. Gas chromatography coupled with a flame ionization detector (GC-FID) is commonly used, especially for analyzing its presence in food packaging materials. [] Other methods include gas chromatography coupled with mass spectrometry (GC-MS) for analyzing fish tissue samples [] and atmospheric pressure chemical ionization coupled with ion mobility spectrometry-mass spectrometry (APCI-IMS-MS) for detecting this compound vapors in air. []

Q3: Can this compound be found in the environment? What are the potential sources?

A3: Yes, this compound has been detected in environmental samples, including house dust. [] Its presence is attributed to its widespread use as a plasticizer, leading to its release into the environment through manufacturing, usage, and disposal of products containing it. [] Interestingly, this compound is also found as an impurity in the production of other phthalate diesters and can arise from the degradation of these compounds. []

Q4: Are there any known toxicological concerns associated with this compound exposure?

A4: Research suggests that this compound may possess estrogenic activity. [, ] Studies using gene expression profiling in MCF-7 cells showed that this compound, along with other phthalates like butylbenzyl phthalate, dibutyl phthalate, and diethyl phthalate, elicited changes in gene expression profiles. [, ] While the exact mechanisms and potential risks are still under investigation, these findings highlight the need for further research into the potential long-term health effects of this compound exposure.

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